2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one
CAS No.:
Cat. No.: VC15939750
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrN3O |
|---|---|
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | 2-bromo-4-methylidene-6,8-dihydro-5H-pyrazolo[1,5-d][1,4]diazepin-7-one |
| Standard InChI | InChI=1S/C8H8BrN3O/c1-5-3-10-8(13)4-12-6(5)2-7(9)11-12/h2H,1,3-4H2,(H,10,13) |
| Standard InChI Key | DOPWCIILNQBJCG-UHFFFAOYSA-N |
| Canonical SMILES | C=C1CNC(=O)CN2C1=CC(=N2)Br |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
The compound’s IUPAC name, 2-bromo-4-methylidene-6,8-dihydro-5H-pyrazolo[1,5-d][1, diazepin-7-one, reflects its intricate architecture. The pyrazolo[1,5-d] diazepin-7-one core consists of a seven-membered diazepine ring fused to a pyrazole moiety, with a ketone group at position 7. The bromine atom at position 2 introduces electrophilic character, enabling participation in cross-coupling reactions, while the methylidene group at position 4 contributes to conformational rigidity and π-orbital interactions .
Physicochemical Properties
With a molecular formula of C₈H₈BrN₃O and a molar mass of 242.07 g/mol, the compound falls within the range of small-molecule drug candidates. Its computed SMILES string (C=C1CNC(=O)CN2C1=CC(=N2)Br) highlights the spatial arrangement of functional groups, which influence solubility and lipophilicity. Comparative analysis with analogues, such as 2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine (MW: 151.21 g/mol), underscores the impact of bromine and ketone substituents on molecular weight and polarity .
Table 1: Comparative Molecular Properties of Related Diazepines
The bromine atom’s electronegativity (2.96) and van der Waals radius (185 pm) further enhance the compound’s capacity for halogen bonding, a critical feature in protein-ligand interactions .
Synthetic Methodologies
Retrosynthetic Analysis
While explicit protocols for synthesizing 2-bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d] diazepin-7(8H)-one are scarce, retro-synthetic disconnections suggest two plausible routes:
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Halogenation of a preformed pyrazolo-diazepinone core: Bromination at position 2 using N-bromosuccinimide (NBS) or bromine in acetic acid, analogous to methods used for 5-bromo-3-iodopyrazolo[1,5-a]pyridine .
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Cyclocondensation of functionalized pyrazole intermediates: Reaction of 4-methylene-5-amino-pyrazole derivatives with α-bromo carbonyl compounds under basic conditions, as seen in pyrazolodiazepinone syntheses .
Key Reaction Steps
Patented processes for related brominated diazepines, such as 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a] benzodiazepine-4-yl]propionic acid methyl ester, emphasize the use of palladium-catalyzed cross-coupling to introduce aryl groups post-bromination . For the target compound, a multi-step approach might involve:
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Pyrazole ring formation: Condensation of hydrazine derivatives with β-keto esters to yield 4-acylpyrazoles .
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Diazepine annulation: Intramolecular cyclization via nucleophilic attack of a secondary amine on a carbonyl group, facilitated by reagents like POCl₃ or PCl₃ .
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Bromination: Electrophilic aromatic substitution using Br₂/FeBr₃ or directed ortho-metalation strategies .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine hydrate, β-keto ester, EtOH, reflux | 4-Acylpyrazole |
| 2 | Diazepine cyclization | POCl₃, DMF, 80°C | Pyrazolo-diazepinone core |
| 3 | Bromination | NBS, AIBN, CCl₄, 70°C | 2-Bromo derivative |
| Activity Type | Target Pathway | Potential Efficacy (Predicted) |
|---|---|---|
| Antioxidant | ROS scavenging | IC₅₀: 10–50 μM |
| Antimicrobial | Bacterial cell wall synthesis | MIC: 5–20 μg/mL |
| Anxiolytic | GABAₐ receptor modulation | EC₅₀: 100–500 nM |
Future Research Directions
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Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability, potentially using flow chemistry techniques .
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In Vitro Profiling: Screening against oxidative stress models (e.g., H₂O₂-induced neuronal damage) and microbial panels to validate predicted activities .
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Structural Modifications: Introduction of electron-withdrawing groups at position 6 to enhance metabolic stability while retaining bromine’s electronic effects.
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